![molecular formula C6H9NO2S B1400024 (2-(Methoxymethyl)thiazol-5-yl)methanol CAS No. 1267793-44-1](/img/structure/B1400024.png)
(2-(Methoxymethyl)thiazol-5-yl)methanol
Overview
Description
Scientific Research Applications
Antitumor and Cytotoxic Activity
Thiazole derivatives have been reported to exhibit potent antitumor and cytotoxic activities. For example, certain thiazole compounds have demonstrated significant effects on human tumor cell lines, including prostate cancer . The compound “(2-(Methoxymethyl)thiazol-5-yl)methanol” could potentially be explored for similar antitumor applications.
Antifungal Activity
Thiazoles are also known for their antifungal properties. Studies have shown that thiazole derivatives can be effective against various fungal strains, indicating a potential application for “(2-(Methoxymethyl)thiazol-5-yl)methanol” in developing antifungal agents .
Medicinal Relevance
The thiazole nucleus is a common feature in many clinically used anticancer medicines. Its presence in drugs like dabrafenib and dasatinib underscores its importance in medicinal chemistry, suggesting that “(2-(Methoxymethyl)thiazol-5-yl)methanol” may have applications in the development of new therapeutic drugs .
Future Directions
Thiazoles and their derivatives, including “(2-(Methoxymethyl)thiazol-5-yl)methanol”, have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . Future research could focus on exploring new synthetic methods, investigating their biological activities, and developing new applications in various fields.
properties
IUPAC Name |
[2-(methoxymethyl)-1,3-thiazol-5-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-9-4-6-7-2-5(3-8)10-6/h2,8H,3-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJKVNCPCFIWEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=C(S1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Methoxymethyl)thiazol-5-yl)methanol | |
CAS RN |
1267793-44-1 | |
Record name | [2-(methoxymethyl)-1,3-thiazol-5-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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